molecular formula C18H23N3OS B2884130 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1207019-43-9

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2884130
CAS No.: 1207019-43-9
M. Wt: 329.46
InChI Key: SZOYPKBMHHBISF-UHFFFAOYSA-N
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Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a piperidine ring, a benzyl group, and a thiophene ring. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Formation of the Urea Linkage: The urea linkage is formed by reacting the piperidine derivative with an isocyanate or a carbamoyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-Benzylpiperidin-4-yl)methyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(20-17-7-4-12-23-17)19-13-15-8-10-21(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOYPKBMHHBISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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